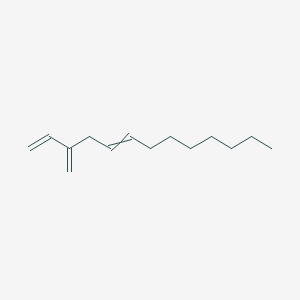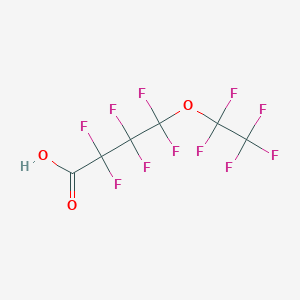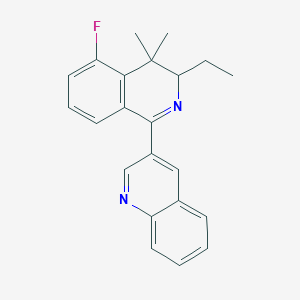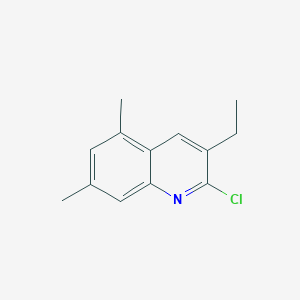
3-Methylidenetrideca-1,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylidenetrideca-1,5-diene is an organic compound with the molecular formula C₁₄H₂₄. It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for delocalization of electrons. This structure imparts unique chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenetrideca-1,5-diene can be achieved through several methods:
Dehydration of Alcohols: This method involves the removal of water from alcohols to form the diene. For example, the dehydration of 3-methyl-1,5-decadiene-3-ol can yield this compound.
Dehydrohalogenation of Organohalides: This involves the elimination of hydrogen halides from organohalides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydration or dehydrohalogenation processes, often using catalysts to increase yield and efficiency. The specific conditions, such as temperature and pressure, are optimized to maximize production while minimizing by-products.
Analyse Des Réactions Chimiques
3-Methylidenetrideca-1,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or ketones.
Reduction: Hydrogenation of the diene using catalysts such as palladium on carbon can convert it to the corresponding alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., bromine) in an inert solvent, acids (e.g., sulfuric acid) under controlled conditions.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Alkanes.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
3-Methylidenetrideca-1,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of synthetic rubber and other polymeric materials.
Mécanisme D'action
The mechanism by which 3-Methylidenetrideca-1,5-diene exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene structure. The delocalized electrons in the double bonds allow for interactions with electrophiles and nucleophiles, facilitating reactions such as cycloadditions and substitutions. These interactions can lead to the formation of new chemical bonds and the transformation of the compound into more complex molecules .
Comparaison Avec Des Composés Similaires
3-Methylidenetrideca-1,5-diene can be compared to other conjugated dienes such as:
1,3-Butadiene: A simpler diene with two double bonds separated by a single bond, used extensively in the production of synthetic rubber.
Isoprene: Another conjugated diene, used as a monomer in the production of natural rubber.
Chloroprene: A chlorinated diene used in the production of neoprene rubber.
Uniqueness: this compound’s longer carbon chain and specific placement of double bonds give it unique reactivity and properties compared to simpler dienes like 1,3-butadiene and isoprene. Its structure allows for more complex interactions and the formation of a wider variety of products in chemical reactions.
Propriétés
Numéro CAS |
921819-74-1 |
|---|---|
Formule moléculaire |
C14H24 |
Poids moléculaire |
192.34 g/mol |
Nom IUPAC |
3-methylidenetrideca-1,5-diene |
InChI |
InChI=1S/C14H24/c1-4-6-7-8-9-10-11-12-13-14(3)5-2/h5,11-12H,2-4,6-10,13H2,1H3 |
Clé InChI |
UPKHXRJDUFCIDT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CCC(=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B12628093.png)
![3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12628100.png)

![1,4-Dioxaspiro[5.5]undecan-2-one](/img/structure/B12628107.png)
![methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-valyl}piperidine-4-carboxylate](/img/structure/B12628123.png)
![1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12628128.png)

![17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate](/img/structure/B12628132.png)
![2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride](/img/structure/B12628151.png)
![5-[Benzyl(methyl)amino]-1-phenylpentan-1-one](/img/structure/B12628159.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]-](/img/structure/B12628167.png)



